2-Oxa-5-azaspiro[3.5]nonane-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione is a spiro compound with a unique structure that includes both an oxazine and an azaspiro ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Its molecular formula is C7H9NO3, and it has a molecular weight of 155.15 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Oxa-5-azaspiro[3Similar compounds have been found to inhibitfatty acid amide hydrolase (FAAH) , and histone methyltransferase KMT2D . These enzymes play crucial roles in pain sensation and tumor suppression, respectively .
Mode of Action
The specific mode of action of 2-Oxa-5-azaspiro[3Based on the targets mentioned above, it can be inferred that this compound might interact with its targets to inhibit their activity, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The exact biochemical pathways affected by 2-Oxa-5-azaspiro[3If it inhibits faah, it could affect the endocannabinoid system, which is involved in pain sensation . If it targets KMT2D, it could influence the epigenetic regulation of gene expression, impacting cell growth and differentiation .
Result of Action
The molecular and cellular effects of 2-Oxa-5-azaspiro[3If it acts as an inhibitor of faah or kmt2d, it could potentially alleviate pain or suppress tumor growth, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxazine derivative with an amine under acidic or basic conditions to form the spiro compound . The reaction conditions, such as temperature and solvent, can vary depending on the specific precursors used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spiro compounds .
Scientific Research Applications
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane oxalate: This compound has a similar spiro structure but includes an oxalate group.
6-Boc-2-oxa-6-azaspiro[3.5]nonane: This compound features a tert-butyl carbamate group, making it useful in peptide synthesis.
Uniqueness
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.5]nonane-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-1-6(10)8-7(2-5)3-11-4-7/h1-4H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMGYOFKUQOLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2(COC2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.